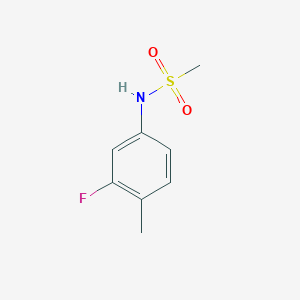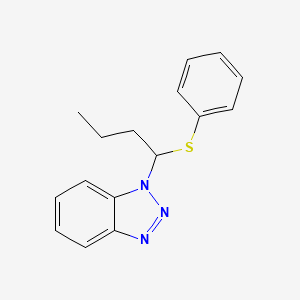
3-(2-Norbornyl)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Norbornyl)propionic acid is a derivative of norbornane . It contains 28 atoms in total: 16 Hydrogen atoms, 10 Carbon atoms, and 2 Oxygen atoms . The 2-norbornyl cation, a carbocation formed from derivatives of norbornane, has been the subject of extensive studies and vigorous debates .
Molecular Structure Analysis
The 2-norbornyl cation, which is related to 3-(2-Norbornyl)propionic acid, has a non-classical structure with a 3-center, 2-electron bond . This structure is not symmetrical and does not require C22C s-bond bridging . At high temperatures, the 2-norbornyl cation is proposed to be an H22C122H s-bond delocalized resonance hybrid .Physical And Chemical Properties Analysis
Propionic acid, a related compound, is a colorless, corrosive, and naturally occurring organic acid with a pungent, disagreeable, and rancid odor . It is used in various industrial applications, especially in the food industry .Applications De Recherche Scientifique
Food Preservation
3-(2-Norbornyl)propionic acid, as a derivative of propionic acid, is recognized for its antimicrobial properties . It’s used as a food preservative to control the contamination of food by microorganisms such as Salmonella spp., Escherichia coli O157:H7, and Listeria monocytogenes during pre- and post-harvesting of food products . The non-dissociated form of propionic acid can pass through a cell membrane into the cytoplasm, releasing protons and creating a pH gradient that inhibits the growth of mold, yeast, and bacteria .
Animal Feed Additive
In the animal feed industry, 3-(2-Norbornyl)propionic acid can be used as an antimicrobial agent . It helps in preserving the feed by preventing spoilage and protecting livestock from harmful pathogens .
Biotechnological Production
The compound is involved in novel biological approaches for the production of propionic acid using microorganisms and renewable biomass. This is part of a broader effort to adapt to green technology and reduce reliance on petroleum-based feedstock for chemical synthesis .
Antimicrobial Agent
Due to its strong antimicrobial properties, 3-(2-Norbornyl)propionic acid is used in the synthesis of other compounds that serve as antimicrobial agents in various industrial applications .
Herbicide Formulation
It has applications in agriculture as a component of herbicides. The herbicidal properties help in controlling the growth of unwanted plants and weeds .
Flavoring Agent
As a derivative of propionic acid, it can also be used as an artificial flavoring agent in the food industry, adding a specific taste to food products .
Safety and Hazards
Orientations Futures
There is growing interest in the fermentative production of propionic acid due to increasing concerns about greenhouse gas emissions from fossil fuels and a growing consumer preference for bio-based products . Genome shuffling combined with high throughput omics and metabolic engineering is providing new opportunities for biological propionic acid production .
Mécanisme D'action
Target of Action
It’s structurally similar to propionic acid , which is known to have antimicrobial properties and acts as a food preservative .
Mode of Action
Propionic acid, a structurally similar compound, is known to have antimicrobial properties
Biochemical Pathways
Propionic acid, a related compound, is known to be metabolized via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of drugs is best described by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .
Result of Action
It’s worth noting that propionic acid and its derivatives have been shown to have antimicrobial properties .
Propriétés
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRPOCRJAZIRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2991221.png)
![(R)-3-(tert-butyl)-4-(2,3,5,6-tetrahydrobenzo[1,2-b:5,4-b']difuran-8-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2991222.png)
![ethyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2991223.png)


![Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2991228.png)
![2-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2991231.png)
![4-(dimethylamino)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2991232.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide](/img/structure/B2991234.png)
![5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2991236.png)

![(4-chlorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2991238.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2991242.png)
![1-[3-(Methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2991244.png)